9-(4-bromobenzyl)-2-methyl-3a,4,8,8a-tetrahydro-4,8-epiminocyclohepta[c]pyrrole-1,3,5(2H)-trione
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Overview
Description
9-(4-bromobenzyl)-2-methyl-3a,4,8,8a-tetrahydro-4,8-epiminocyclohepta[c]pyrrole-1,3,5(2H)-trione is a complex organic compound featuring a unique structure that includes a bromobenzyl group, a methyl group, and a tetrahydro-epiminocyclohepta[c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-bromobenzyl)-2-methyl-3a,4,8,8a-tetrahydro-4,8-epiminocyclohepta[c]pyrrole-1,3,5(2H)-trione typically involves multi-step organic reactions. One common method involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(4-bromobenzyl)-2-methyl-3a,4,8,8a-tetrahydro-4,8-epiminocyclohepta[c]pyrrole-1,3,5(2H)-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-(4-bromobenzyl)-2-methyl-3a,4,8,8a-tetrahydro-4,8-epiminocyclohepta[c]pyrrole-1,3,5(2H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 9-(4-bromobenzyl)-2-methyl-3a,4,8,8a-tetrahydro-4,8-epiminocyclohepta[c]pyrrole-1,3,5(2H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies using techniques like NMR spectroscopy and molecular docking can provide insights into its binding modes and interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds like N-substituted pyrroles and pyrano[3,4-c]pyrroles share structural similarities.
Pyrazole Derivatives: Compounds such as 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
Uniqueness
9-(4-bromobenzyl)-2-methyl-3a,4,8,8a-tetrahydro-4,8-epiminocyclohepta[c]pyrrole-1,3,5(2H)-trione is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its bromobenzyl group and tetrahydro-epiminocyclohepta[c]pyrrole core provide distinct properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H15BrN2O3 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
11-[(4-bromophenyl)methyl]-4-methyl-4,11-diazatricyclo[5.3.1.02,6]undec-9-ene-3,5,8-trione |
InChI |
InChI=1S/C17H15BrN2O3/c1-19-16(22)13-11-6-7-12(21)15(14(13)17(19)23)20(11)8-9-2-4-10(18)5-3-9/h2-7,11,13-15H,8H2,1H3 |
InChI Key |
ANXAMWRRAOPZBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2C3C=CC(=O)C(C2C1=O)N3CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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